molecular formula C6H7ClN2 B163629 5-Chloro-4-ethylpyrimidine CAS No. 137994-42-4

5-Chloro-4-ethylpyrimidine

Cat. No. B163629
M. Wt: 142.58 g/mol
InChI Key: VVMFRCLFEHYVPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-ethylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It is a colorless liquid with a molecular formula of C6H7ClN2 and molecular weight of 144.59 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 5-Chloro-4-ethylpyrimidine is not well understood. However, it is believed to act as an inhibitor of certain enzymes and proteins involved in various biological processes.

Biochemical And Physiological Effects

Studies have shown that 5-Chloro-4-ethylpyrimidine has various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. It has also been shown to have antifungal and antibacterial properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Chloro-4-ethylpyrimidine in lab experiments is its relatively low cost and easy availability. It is also a versatile compound that can be used in various reactions and processes. However, one of the limitations of using this compound is its potential toxicity and harmful effects on the environment.

Future Directions

There are many potential future directions for the study of 5-Chloro-4-ethylpyrimidine. One area of research could focus on the development of new synthetic methods for this compound. Another area of research could focus on the use of this compound in the development of new pharmaceuticals and agrochemicals. Additionally, further studies could be conducted to better understand the mechanism of action and potential applications of this compound in various fields.

Synthesis Methods

The synthesis of 5-Chloro-4-ethylpyrimidine can be achieved through various methods. One of the most common methods involves the reaction between 4-ethylpyrimidine and thionyl chloride, followed by the addition of hydrogen chloride. Another method involves the reaction between 4-ethylpyrimidine and phosphorus oxychloride, followed by the addition of hydrogen chloride.

Scientific Research Applications

5-Chloro-4-ethylpyrimidine has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a ligand in metal-catalyzed reactions and as a precursor in the synthesis of fluorescent dyes.

properties

CAS RN

137994-42-4

Product Name

5-Chloro-4-ethylpyrimidine

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

IUPAC Name

5-chloro-4-ethylpyrimidine

InChI

InChI=1S/C6H7ClN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3

InChI Key

VVMFRCLFEHYVPL-UHFFFAOYSA-N

SMILES

CCC1=NC=NC=C1Cl

Canonical SMILES

CCC1=NC=NC=C1Cl

synonyms

Pyrimidine, 5-chloro-4-ethyl- (9CI)

Origin of Product

United States

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